molecular formula C15H10FN3O3 B14508091 3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one CAS No. 63190-12-5

3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one

Cat. No.: B14508091
CAS No.: 63190-12-5
M. Wt: 299.26 g/mol
InChI Key: NKRWYCZGMSJJOQ-UHFFFAOYSA-N
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Description

3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a nitro group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The amino group is introduced via amination reactions, often using ammonia or amines under suitable conditions.

    Fluorination: The fluorophenyl group is introduced through fluorination reactions, which may involve the use of fluorinating agents such as fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, amination, and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming diamino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Diamino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-Amino-4-(2-bromophenyl)-6-nitroquinolin-2(1H)-one: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    3-Amino-4-(2-methylphenyl)-6-nitroquinolin-2(1H)-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 3-Amino-4-(2-fluorophenyl)-6-nitroquinolin-2(1H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for medicinal chemistry and drug development.

Properties

CAS No.

63190-12-5

Molecular Formula

C15H10FN3O3

Molecular Weight

299.26 g/mol

IUPAC Name

3-amino-4-(2-fluorophenyl)-6-nitro-1H-quinolin-2-one

InChI

InChI=1S/C15H10FN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)

InChI Key

NKRWYCZGMSJJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)F

Origin of Product

United States

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